5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide
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Overview
Description
5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methoxy, and methyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide typically involves the bromination of a pyrimidine precursor followed by functional group modifications. One common method involves the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2-methylpyrimidine can then be subjected to further reactions to introduce the methoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of dehalogenated pyrimidines.
Scientific Research Applications
5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: A closely related compound with similar reactivity and applications.
5-Bromo-2-methoxypyrimidine: Another similar compound with a methoxy group at the 2-position.
Methyl 5-bromopyridine-3-carboxylate: A pyridine derivative with similar bromine substitution .
Uniqueness
5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide is unique due to the presence of both methoxy and methyl groups, which provide distinct electronic and steric properties. These functional groups enhance its reactivity and make it a valuable intermediate for various synthetic applications. Additionally, its potential bioactivity and versatility in different fields of research further distinguish it from other similar compounds .
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(13-2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMZZLAJCHGFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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